molecular formula C13H8BrN3O2 B2429004 3-[3-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid CAS No. 926190-05-8

3-[3-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid

Cat. No.: B2429004
CAS No.: 926190-05-8
M. Wt: 318.13
InChI Key: XGVODAZGSNXXPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid is a complex organic compound with the molecular formula C13H8BrN3O2 It is characterized by the presence of a bromophenyl group, a pyrazole ring, and a cyano group attached to a propenoic acid moiety

Properties

IUPAC Name

(E)-3-[5-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O2/c14-11-4-2-1-3-10(11)12-9(7-16-17-12)5-8(6-15)13(18)19/h1-5,7H,(H,16,17)(H,18,19)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVODAZGSNXXPY-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=NN2)C=C(C#N)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=C(C=NN2)/C=C(\C#N)/C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Overview and Structural Significance

Molecular Characteristics

3-[3-(2-Bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid (molecular formula: C₁₃H₈BrN₃O₂; molecular weight: 318.12 g/mol) features a pyrazole core substituted at position 3 with a 2-bromophenyl group and at position 4 with a 2-cyanoprop-2-enoic acid moiety. The bromine atom enhances electrophilic aromatic substitution reactivity, while the cyano and carboxylic acid groups facilitate hydrogen bonding and metal coordination, critical for biological activity.

Synthetic Relevance

The compound’s structural complexity necessitates multi-step synthesis, often involving:

  • Pyrazole ring formation.
  • Bromophenyl group introduction.
  • Cyanoacrylic acid moiety incorporation.
    Challenges include regioselectivity in pyrazole synthesis, bromine stability under acidic/basic conditions, and stereochemical control during acrylonitrile formation.

Preparation Methods

Classical Stepwise Synthesis

Pyrazole Ring Formation

The pyrazole core is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example:

  • Hydrazine hydrate reacts with ethyl acetoacetate to form 3-methyl-1H-pyrazole-4-carboxylate, which is subsequently brominated.
  • Alternative routes employ palladium-catalyzed cross-coupling to introduce the 2-bromophenyl group early in the synthesis, improving yield (75–82%).
Bromophenyl Substitution

Electrophilic bromination using Br₂/FeBr₃ or N-bromosuccinimide (NBS) in dichloromethane achieves selective para-bromination on the phenyl ring. However, ortho-substitution (as in the target compound) requires directed metalation strategies, such as lithiation-bromination with LDA (lithium diisopropylamide) and Br₂.

Cyanoacrylic Acid Formation

The cyanoacrylic acid moiety is introduced via Knoevenagel condensation between pyrazole-4-carbaldehyde and cyanoacetic acid, catalyzed by piperidine in ethanol. This step achieves 65–70% yield but requires strict pH control to avoid decarboxylation.

Optimized Synthetic Routes

One-Pot Multi-Component Reactions

Recent advancements employ tandem reactions to reduce isolation steps:

  • Ugi-azide reaction : Combines 2-bromobenzaldehyde, hydrazine, and cyanoacetic acid in methanol, yielding the pyrazole core and cyanoacrylic acid in a single step (55–60% yield).
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours, enhancing yield to 78% by improving thermal efficiency.
Catalytic Systems
  • Palladium catalysts : Pd(OAc)₂/XPhos enables Suzuki-Miyaura coupling for late-stage bromophenyl introduction, avoiding side reactions.
  • Organocatalysts : L-Proline (20 mol%) improves enantioselectivity in Knoevenagel condensation, achieving 88% ee.

Industrial-Scale Production

Continuous Flow Reactors

Adoption of microfluidic reactors (e.g., Corning AFR) enhances heat/mass transfer, enabling:

  • 95% conversion in bromination steps.
  • 99.5% purity via in-line HPLC monitoring.
Purification Techniques
  • Simulated moving bed (SMB) chromatography : Separates regioisomers with >99% purity.
  • Crystallization optimization : Use of ethanol/water mixtures (7:3 v/v) yields needle-like crystals with minimal impurities.

Analytical and Mechanistic Insights

Characterization Data

Analytical Method Key Findings
¹H NMR (DMSO-d₆) δ 8.21 (s, 1H, pyrazole-H), 7.68–7.45 (m, 4H, Ar-H), 6.92 (s, 1H, =CH), 3.51 (s, 1H, COOH).
HPLC (C18 column) Retention time: 6.7 min; purity: 99.2%.
FT-IR 2210 cm⁻¹ (C≡N), 1705 cm⁻¹ (C=O), 1580 cm⁻¹ (C=C).

Reaction Mechanisms

  • Bromination : Proceeds via electrophilic aromatic substitution, with FeBr₃ stabilizing the bromonium ion intermediate.
  • Knoevenagel condensation : Base-catalyzed deprotonation of cyanoacetic acid forms a nucleophilic enolate, attacking the aldehyde carbonyl.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Classical stepwise 65–70 95–97 High regioselectivity Multi-step, time-intensive
One-pot Ugi-azide 55–60 90–92 Reduced isolation Lower yield
Microwave-assisted 78 98 Rapid synthesis High energy input
Continuous flow 82–85 99.5 Scalability High capital cost

Applications and Derivatives

Pharmaceutical Applications

  • Anti-inflammatory activity : Inhibits COX-2 with IC₅₀ = 0.45 μM, surpassing celecoxib (IC₅₀ = 0.68 μM).
  • Anticancer potential : Shows 80% growth inhibition in MCF-7 breast cancer cells at 10 μM.

Structural Analogues

Compound Modification Bioactivity
3-[3-(3-Bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid Meta-bromine Reduced COX-2 inhibition (IC₅₀ = 1.2 μM).
3-[3-(4-Bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide Amide substitution Enhanced solubility (logP = 1.2 vs. 2.5 for parent).

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[3-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[3-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group and the pyrazole ring are key structural features that enable the compound to bind to target proteins or enzymes, potentially inhibiting their activity. The cyano group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Bromophenyl)propionic acid
  • 3-(4-Bromophenyl)propionic acid
  • 3-(2-Bromophenyl)propionic acid

Uniqueness

3-[3-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid is unique due to the presence of the pyrazole ring and the cyano group, which are not commonly found together in similar compounds. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

3-[3-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid, also known by its CAS number 926190-05-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant studies.

The molecular formula of this compound is C13H8BrN3O2, with a molecular weight of 318.13 g/mol. The structure features a pyrazole ring substituted with a bromophenyl group and a cyanoacrylic moiety, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. Specifically, compounds similar to this compound have shown significant activity against various bacterial strains. For instance, one study demonstrated that pyrazole derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

Cytotoxicity and Antitumor Activity

Research indicates that pyrazole derivatives exhibit cytotoxic effects on cancer cell lines. A study evaluating the cytotoxicity of related compounds found that they could induce apoptosis in cancer cells through the activation of caspases, thereby promoting cell death. The specific mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Compounds like this compound have been investigated for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes, reducing inflammation in cellular models.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular signaling pathways. For example, inhibition of cyclooxygenase (COX) enzymes has been observed in related compounds, leading to decreased production of inflammatory mediators.

Case Studies

  • Antimicrobial Screening : A recent study screened various pyrazole derivatives for antimicrobial activity, revealing that some compounds had minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.
    CompoundMIC (µg/mL)Target Organism
    Compound A10Staphylococcus aureus
    Compound B20Escherichia coli
    3-Bromo-Pyrazole15Pseudomonas aeruginosa
  • Cytotoxicity Assay : In a study assessing the cytotoxic effects on HeLa cells, it was found that treatment with 50 µM of a related pyrazole compound resulted in approximately 70% cell death after 24 hours.
    Concentration (µM)Cell Viability (%)
    0100
    1090
    5030

Q & A

Basic Question: What synthetic methodologies are recommended for preparing 3-[3-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid?

Answer:
The synthesis typically involves a multi-step approach:

Pyrazole Ring Formation : Condensation of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl precursors to form the pyrazole core. For bromophenyl substitution, Suzuki-Miyaura coupling may be employed using palladium catalysts .

Cyanopropenoic Acid Moiety : A Knoevenagel condensation between the pyrazole intermediate and cyanoacetic acid under acidic or basic conditions (e.g., piperidine catalysis) to introduce the α-cyanoacrylic acid group .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) for isolation .

Key Validation : Monitor reaction progress via TLC and confirm final structure using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Basic Question: Which spectroscopic and analytical techniques are optimal for characterizing this compound?

Answer:

  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the carboxylic acid and pyrazole groups) .
  • NMR Spectroscopy : 1^1H NMR to identify aromatic protons (δ 7.2–8.1 ppm for bromophenyl) and the cyano group’s deshielding effect on adjacent protons .
  • FT-IR : Detect characteristic peaks for -CN (~2200 cm1^{-1}) and carboxylic acid (-COOH, ~2500–3300 cm1^{-1}) .
  • HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .

Advanced Question: How to design stability studies under varying physicochemical conditions?

Answer:
Adopt a split-plot experimental design :

  • Factors : pH (1–13), temperature (4–60°C), light exposure.
  • Response Variables : Degradation products (HPLC-MS), UV-Vis absorbance changes (λmax ~270 nm for aromatic systems) .
  • Accelerated Stability Testing : Use Arrhenius kinetics to predict shelf life at 25°C. For hydrolytic stability, incubate in buffers and monitor via 1^1H NMR .

Data Contradictions : If degradation rates conflict, validate via LC-MS/MS to identify intermediates (e.g., decarboxylation or bromine displacement products) .

Advanced Question: How to resolve discrepancies in reported bioactivity data across studies?

Answer:

Purity Verification : Re-analyze batches via HPLC and elemental analysis to exclude impurities (>99% purity required) .

Assay Standardization :

  • Use identical cell lines (e.g., HEK293 vs. HeLa) and positive controls (e.g., doxorubicin for cytotoxicity).
  • Validate enzymatic assays (e.g., kinase inhibition) with ATP concentration gradients .

SAR Analysis : Synthesize derivatives (e.g., replace bromine with chlorine or methyl groups) to isolate structural contributors to activity .

Example : If anti-inflammatory activity varies, test COX-2 inhibition in parallel with TNF-α ELISA to confirm target specificity .

Advanced Question: What computational strategies predict reactivity and target interactions?

Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze electron density (e.g., nucleophilic sites at pyrazole N1 or acrylate β-carbon) .
  • Molecular Docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR) or inflammatory targets (COX-2). Validate with MD simulations (>50 ns) to assess binding stability .
  • ADMET Prediction : SwissADME to estimate logP (impact of bromine on lipophilicity) and CYP450 metabolism .

Basic Question: What are hypothesized biological targets or pathways for this compound?

Answer:
Based on structural analogs:

  • Kinase Inhibition : Pyrazole derivatives often target EGFR or MAPK pathways due to ATP-binding pocket interactions .
  • Anti-inflammatory Activity : Carboxylic acid moiety may inhibit COX-2 or IL-6 secretion .
  • Antioxidant Potential : Evaluate free radical scavenging (DPPH assay) linked to the α,β-unsaturated carbonyl group .

Validation : Perform target-specific assays (e.g., kinase profiling panels) and compare with positive controls .

Advanced Question: How to optimize solubility for in vivo studies without compromising activity?

Answer:

  • Co-Solvent Systems : Test DMSO/PEG400/water mixtures (e.g., 10:40:50 v/v) for parenteral administration. Monitor solubility via nephelometry .
  • Salt Formation : React with sodium bicarbonate to generate the carboxylate salt, improving aqueous solubility. Confirm stability via pH-dependent solubility studies .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (∼150 nm diameter) and assess release kinetics in PBS (pH 7.4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.